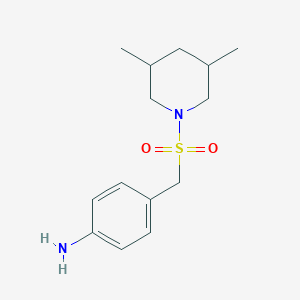

4-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline

Description

Properties

Molecular Formula |

C14H22N2O2S |

|---|---|

Molecular Weight |

282.40 g/mol |

IUPAC Name |

4-[(3,5-dimethylpiperidin-1-yl)sulfonylmethyl]aniline |

InChI |

InChI=1S/C14H22N2O2S/c1-11-7-12(2)9-16(8-11)19(17,18)10-13-3-5-14(15)6-4-13/h3-6,11-12H,7-10,15H2,1-2H3 |

InChI Key |

NRWSPBARUKVJQD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline typically involves the reaction of 3,5-dimethylpiperidine with sulfonyl chloride, followed by the introduction of an aniline group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The compound is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Halogenated or nitrated derivatives of the aniline moiety.

Scientific Research Applications

4-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The sulfonyl group plays a crucial role in the binding affinity and specificity of the compound. Additionally, the piperidine ring may contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3,5- vs. 2,6-Dimethylpiperidine Derivatives

A closely related isomer, 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline (CAS: 345991-04-0), shares the same molecular formula (C₁₃H₂₀N₂O₂S) and weight (268.38 g/mol) but differs in the substitution pattern on the piperidine ring. Both isomers are cataloged with distinct CAS and MDL identifiers, underscoring their unique chemical identities .

Key Differences :

| Parameter | 3,5-Dimethylpiperidine Derivative | 2,6-Dimethylpiperidine Derivative |

|---|---|---|

| CAS Number | 554423-28-8 | 345991-04-0 |

| Substituent Positions | 3,5- on piperidine | 2,6- on piperidine |

| Steric Environment | Less hindered | More hindered |

Piperidine vs. Pyrrolidine Derivatives

4-((Piperidin-1-ylsulfonyl)methyl)aniline (CAS: 1094912-73-8) and 3-((Pyrrolidin-1-ylsulfonyl)methyl)aniline (CAS: 1036522-46-9) are analogs where the piperidine ring is replaced by pyrrolidine (a 5-membered ring). These changes significantly impact physicochemical properties:

- Piperidine Derivatives : Larger ring size (6-membered) reduces ring strain and may enhance solubility in organic solvents like DMSO .

Comparative Data :

Substituent Variations on Piperidine

4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline (CAS: 314285-39-7) introduces a single methyl group at the 4-position of the piperidine ring. Its molecular weight (254.34 g/mol) is slightly lower due to fewer methyl groups .

Sulfonamide-Based Drugs: Broader Context

Dapsone’s low solubility and dual antimicrobial/anti-inflammatory mechanisms highlight challenges common to sulfonamide anilines. The piperidine modifications in the target compound may address these limitations by improving solubility or specificity .

Research Implications

- Drug Design : The 3,5-dimethylpiperidine group offers a balance between steric bulk and solubility, making it a candidate for optimizing pharmacokinetic profiles in sulfonamide-based therapeutics.

- Structure-Activity Relationships (SAR) : Comparative studies with positional isomers and ring-size variants could reveal critical substituent requirements for target engagement.

Biological Activity

4-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline (CAS No. 1036444-86-6) is a chemical compound notable for its complex structure, which includes a sulfonamide group linked to a 3,5-dimethylpiperidine moiety and an aniline group. This structure suggests potential biological activities relevant in medicinal chemistry, particularly due to the pharmacological properties associated with both piperidine and aniline derivatives.

- Molecular Formula : C14H22N2O2S

- Molecular Weight : 282.40 g/mol

- Structural Features : The compound features a sulfonamide linkage that is crucial for its biological activity, allowing for interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethylpiperidine with a sulfonyl chloride. This reaction produces the sulfonamide functional group, which is essential for the compound's activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Interaction studies often focus on:

- Binding Affinity : Assessing how well the compound binds to target proteins.

- Inhibition Studies : Evaluating its potential as an inhibitor of certain enzymatic activities.

Pharmacological Applications

The presence of both piperidine and aniline groups in the structure enhances the pharmacological profile, making it a candidate for various therapeutic applications:

- Anticancer Activity : Similar compounds have shown effectiveness in inhibiting cancer cell proliferation.

- Antidiabetic Properties : Structural analogs have been explored for their potential to manage blood glucose levels.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique attributes of this compound:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 3-(Aminomethyl)pyridine | Contains a pyridine ring | Antibacterial |

| N-(4-Methoxyphenyl)-N'-(3,5-dimethylphenyl)urea | Urea linkage instead of sulfonamide | Anticancer |

| 1-(2-Hydroxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)urea | Urea linkage; similar piperidine structure | Antidiabetic |

This table illustrates that while many compounds exhibit bioactivity, the specific combination of functional groups in this compound may confer enhanced therapeutic effects.

Case Studies and Research Findings

Research has focused on the biological evaluation of this compound and its analogs. A notable study investigated its effect on cancer cell lines, demonstrating significant inhibition of cell growth compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at specific phases.

Another study highlighted its potential as an antidiabetic agent by examining its effects on glucose uptake in insulin-resistant cells. The findings suggested that compounds with similar structures could enhance insulin sensitivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.